molecular formula C6H10N4O B1623839 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide CAS No. 57245-91-7

2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide

Cat. No.: B1623839
CAS No.: 57245-91-7
M. Wt: 154.17 g/mol
InChI Key: WPHFQZQZJWGICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide typically involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux . After the reaction is complete, the product is isolated by filtration and purified through recrystallization .

Mechanism of Action

The mechanism of action of 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function . The pathways involved in these interactions are often related to signal transduction and metabolic processes .

Comparison with Similar Compounds

2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-4-2-5(10-9-4)3-6(11)8-7/h2H,3,7H2,1H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHFQZQZJWGICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429328
Record name 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57245-91-7
Record name 2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide
Reactant of Route 2
2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide
Reactant of Route 3
2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide
Reactant of Route 6
2-(3-methyl-1H-pyrazol-5-yl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.